molecular formula C10H9Cl2NO B5978798 N-(2,6-dichlorophenyl)cyclopropanecarboxamide CAS No. 87425-11-4

N-(2,6-dichlorophenyl)cyclopropanecarboxamide

Cat. No.: B5978798
CAS No.: 87425-11-4
M. Wt: 230.09 g/mol
InChI Key: MJJILPFMWMGPRL-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)cyclopropanecarboxamide is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2,6-dichloroaniline with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Efficient purification techniques, such as recrystallization or chromatography, to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,6-dichlorophenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

  • Binding to enzymes or receptors, thereby modulating their activity
  • Interfering with cellular processes, such as signal transduction pathways
  • Inducing changes in gene expression or protein synthesis

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)cyclopropanecarboxamide
  • N-(3,4-dichlorophenyl)cyclopropanecarboxamide
  • N-(2,6-dichlorophenyl)cyclopentanecarboxamide

Uniqueness

N-(2,6-dichlorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopropane ring also imparts distinct structural rigidity and strain, contributing to its unique properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJILPFMWMGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251633
Record name N-(2,6-Dichlorophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87425-11-4
Record name N-(2,6-Dichlorophenyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87425-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichlorophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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